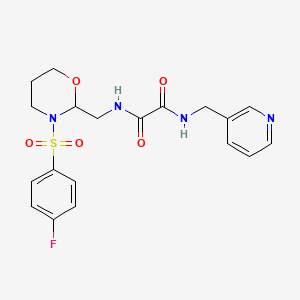

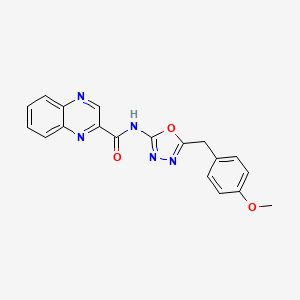

2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate” is a complex organic molecule. It contains an ester functional group (benzoate), an amide functional group (2-oxoethyl), and an ethylbenzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide and ester groups. The amide could be formed through a reaction of an amine with a carboxylic acid or its derivative . The ester could be formed through a reaction of a carboxylic acid with an alcohol .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the amide and ester groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine . The ester group could also undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could make the compound more soluble in polar solvents .科学的研究の応用

Organic Synthesis and Catalysis

Research has explored waste-free synthesis methods for heterocyclic compounds using rhodium-catalyzed oxidative coupling. This process efficiently produces isocoumarin derivatives exhibiting solid-state fluorescence, with potential applications in organic light-emitting devices (OLEDs) and fluorescent markers. Similarly, the oxidative coupling reactions of heteroarene carboxylic acids with alkynes highlight innovative approaches in synthesizing condensed heterocyclic compounds, some of which may have analogous structures or reactivity to the compound (Shimizu et al., 2009).

Environmental Science

The development of resins with selectivity for contaminant removal from water exemplifies environmental applications. A synthesized compound, though different, shares a structural motif with "2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate" and demonstrates the potential for creating selective resins aimed at purifying contaminated water sources, specifically targeting heavy metal ions (Heininger & Meloan, 1992).

Material Science

The electrochemical oxidation of primary amines in ionic liquid media has been studied for modifying electrode surfaces. This research indicates potential applications in developing sensors or enhancing the electrochemical properties of materials for energy storage devices. The formation of an organic layer on electrode surfaces through the oxidation of compounds similar to "2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate" could lead to advancements in electrochemistry and materials science (Ghilane et al., 2010).

作用機序

Mode of Action

The compound likely interacts with its targets through a combination of covalent and non-covalent interactions. The aromatic ring structures may engage in pi stacking interactions with aromatic amino acids in the target proteins, while the amine and ester groups can form hydrogen bonds or ionic interactions .

Biochemical Pathways

Similar compounds have been shown to participate in a variety of biochemical reactions, including nucleophilic substitutions and free radical reactions .

Pharmacokinetics

The presence of an ester group also suggests potential for metabolic hydrolysis, which could affect the compound’s distribution and elimination .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate”. For instance, the compound’s reactivity may be influenced by the pH of its environment, which can affect the protonation state of its amine and ester groups .

Safety and Hazards

As with any chemical compound, handling “2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-methylbenzoate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response measures .

特性

IUPAC Name |

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-15-8-10-16(11-9-15)12-20-18(21)13-23-19(22)17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZMBEMMGXWNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

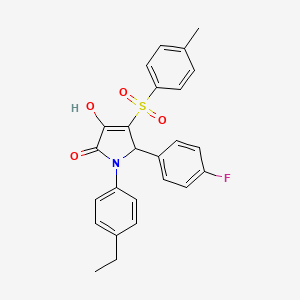

![4-(morpholinosulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2755619.png)

![N-(3-chloro-4-methylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755628.png)

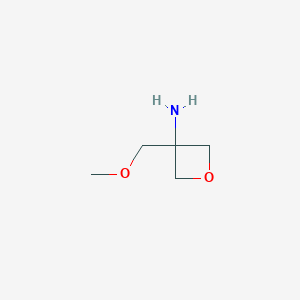

![3-Methoxy-N-methyl-N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2755632.png)

![2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2755639.png)